Tri(pent-4-en-1-yl)phosphane Tri(pent-4-en-1-yl)phosphane
Brand Name: Vulcanchem
CAS No.: 62269-18-5
VCID: VC20627963
InChI: InChI=1S/C15H27P/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-6H,1-3,7-15H2
SMILES:
Molecular Formula: C15H27P
Molecular Weight: 238.35 g/mol

Tri(pent-4-en-1-yl)phosphane

CAS No.: 62269-18-5

Cat. No.: VC20627963

Molecular Formula: C15H27P

Molecular Weight: 238.35 g/mol

* For research use only. Not for human or veterinary use.

Tri(pent-4-en-1-yl)phosphane - 62269-18-5

Specification

CAS No. 62269-18-5
Molecular Formula C15H27P
Molecular Weight 238.35 g/mol
IUPAC Name tris(pent-4-enyl)phosphane
Standard InChI InChI=1S/C15H27P/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-6H,1-3,7-15H2
Standard InChI Key BASCGUOUCBUDRF-UHFFFAOYSA-N
Canonical SMILES C=CCCCP(CCCC=C)CCCC=C

Introduction

Structural and Electronic Characteristics

Tri(pent-4-en-1-yl)phosphane adopts a trigonal pyramidal geometry at the phosphorus center, with bond angles approximating 98–102° due to lone pair repulsion . Each pent-4-en-1-yl group consists of a five-carbon chain terminating in a double bond at the 4-position, introducing both steric bulk and π-electron density near the phosphorus atom. The unsaturated substituents enable potential secondary interactions in metal coordination, such as η²-alkene binding or conjugation effects that modulate electron donation .

Spectroscopic Properties

While direct spectroscopic data for this compound are scarce, analogous trialkenylphosphines exhibit distinct NMR signatures. The 31^{31}P NMR chemical shift is anticipated near −20 to −5 ppm, consistent with electron-donating alkyl/alkenyl substituents . 1^{1}H and 13^{13}C NMR would reveal resonances for the allylic protons (δ 5.2–5.8 ppm) and carbons (δ 115–130 ppm), alongside signals for the methylene and methyl groups .

Electronic Effects

Synthetic Routes

Grignard-Based Alkylation

The most feasible synthesis involves reacting phosphorus trichloride (PCl₃) with pent-4-en-1-ylmagnesium bromide under inert conditions, as exemplified by trivinylphosphine oxide syntheses :

PCl3+3C5H9MgBrP(C5H9)3+3MgBrCl\text{PCl}_3 + 3 \, \text{C}_5\text{H}_9\text{MgBr} \rightarrow \text{P(C}_5\text{H}_9\text{)}_3 + 3 \, \text{MgBrCl}

Key considerations include:

  • Temperature Control: Maintaining sub-zero temperatures (−78°C) to prevent side reactions such as alkene polymerization .

  • Stoichiometry: A 3:1 molar ratio of Grignard reagent to PCl₃ ensures complete substitution.

  • Workup: Quenching with ammonium chloride and purification via fractional distillation or column chromatography .

Alternative Methods

Physicochemical Properties

PropertyValue/Range
Molecular FormulaC₁₅H₂₇P
Molar Mass (g/mol)238.35
Density (g/cm³)~0.89 (estimated)
Boiling Point (°C)180–200 (extrapolated)
SolubilityInsoluble in water; soluble in THF, ether
StabilityAir-sensitive, pyrophoric

Safety Notes:

  • Flammability: Highly flammable (similar to PH₃) .

  • Toxicity: Acute inhalation toxicity (LC₅₀ ~50 ppm for analogous phosphines) .

  • Handling: Requires Schlenk techniques or glovebox use under N₂/Ar atmosphere.

Catalytic Applications

Transition Metal Coordination

Tri(pent-4-en-1-yl)phosphane’s strong σ-donor capacity makes it suitable for stabilizing electron-rich metal complexes. For example:

  • Pd(0) Catalysts: May enhance oxidative addition rates in cross-coupling reactions .

  • Ni(I/II) Complexes: Potential use in C–H activation or hydrogenation .

Asymmetric Catalysis

Chiral variants of this ligand, if synthesized, could mirror the enantioselectivity of Me-DuPhos in desymmetrizing Wittig reactions . The alkenyl groups might enable supramolecular interactions to induce asymmetry.

Stability and Reactivity

Thermal Decomposition

At elevated temperatures (>150°C), β-hydride elimination could generate phosphine oxide and alkenes:

P(C5H9)3OP(C5H9)3+C5H10\text{P(C}_5\text{H}_9\text{)}_3 \rightarrow \text{OP(C}_5\text{H}_9\text{)}_3 + \text{C}_5\text{H}_{10}

Oxidative Pathways

Exposure to O₂ leads to rapid oxidation to tri(pent-4-en-1-yl)phosphine oxide, a process exothermic enough to ignite the compound .

Future Directions

  • Ligand Design: Modifying the alkenyl chain length or introducing stereocenters could optimize metal-ligand interactions.

  • Photocatalysis: The π-system might facilitate light-driven charge transfer in Ru or Ir complexes.

  • Environmental Impact: Degradation products and ecotoxicity profiles require assessment, paralleling studies on halogenated DBPs .

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